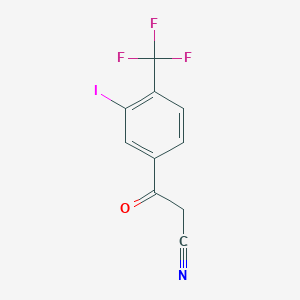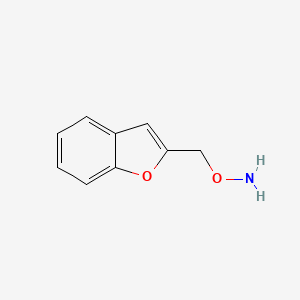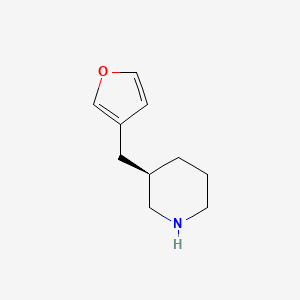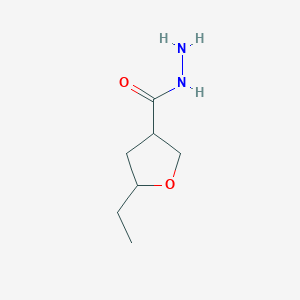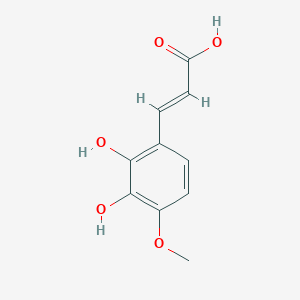
2,3-Dihydroxy-4-methoxycinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-4-methoxycinnamic acid is a phenolic compound derived from cinnamic acid. It is known for its antioxidant properties and is found in various plants. This compound has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol . It is structurally characterized by the presence of hydroxyl and methoxy groups attached to the cinnamic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxy-4-methoxycinnamic acid can be synthesized through several methods. One common approach involves the hydroxylation and methoxylation of cinnamic acid derivatives. The reaction typically requires the use of catalysts and specific reaction conditions to achieve the desired product. For example, the hydroxylation can be carried out using hydrogen peroxide in the presence of a catalyst like iron(III) chloride, while methoxylation can be achieved using methanol and a strong acid like sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from plant sources. The compound can be isolated from plants such as wheat bran, where it exists as a natural phenolic derivative. The extraction process typically involves solvent extraction followed by chromatographic purification to obtain the pure compound.
化学反应分析
Types of Reactions
2,3-Dihydroxy-4-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
科学研究应用
2,3-Dihydroxy-4-methoxycinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
作用机制
The mechanism by which 2,3-Dihydroxy-4-methoxycinnamic acid exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is facilitated by the presence of hydroxyl and methoxy groups, which stabilize the resulting phenoxy radicals . Additionally, the compound can interact with various molecular targets and pathways involved in inflammation and cellular signaling .
相似化合物的比较
2,3-Dihydroxy-4-methoxycinnamic acid can be compared with other similar compounds such as:
Ferulic Acid:
Caffeic Acid:
p-Coumaric Acid: This compound has a hydroxyl group at the para position and is less methoxylated compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
属性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
(E)-3-(2,3-dihydroxy-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-7-4-2-6(3-5-8(11)12)9(13)10(7)14/h2-5,13-14H,1H3,(H,11,12)/b5-3+ |
InChI 键 |
KIMOBZSCLGZNAU-HWKANZROSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)O)O |
规范 SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



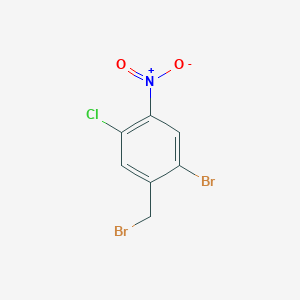

![5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12856432.png)
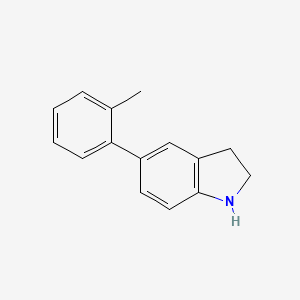
![benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B12856442.png)

